Tert-butyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
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Overview
Description
Tert-butyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate is an organic compound that belongs to the class of benzodioxines. This compound is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to a benzodioxine ring system. Benzodioxines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a catechol derivative and an appropriate dihalide.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an amine source, such as ammonia or an amine derivative.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide or a carboxylating agent.
Tert-butyl Protection: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate: Similar compounds include other benzodioxine derivatives with different substituents, such as methyl, ethyl, or phenyl groups.
Benzodioxine Derivatives: Compounds like 1,4-benzodioxine-2-carboxylate and 1,4-benzodioxine-5-carboxylate share structural similarities but differ in their functional groups.
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The combination of the amino and carboxylate groups also provides versatility in its applications and interactions with biological targets.
Properties
IUPAC Name |
tert-butyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(15)9-6-8(14)7-10-11(9)17-5-4-16-10/h6-7H,4-5,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCJYCTYMNNSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2C(=CC(=C1)N)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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